

1-Chloro-5-iodopentane molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloro-5-iodopentane**

Cat. No.: **B1345565**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Bonding of **1-Chloro-5-iodopentane**

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of **1-chloro-5-iodopentane**, tailored for researchers, scientists, and professionals in drug development.

Introduction

1-Chloro-5-iodopentane (CAS No: 60274-60-4) is a bifunctional haloalkane that serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.^{[1][2]} Its structure features a five-carbon aliphatic chain terminated by two different halogen atoms, chlorine and iodine. This dissimilarity in halogens imparts selective reactivity, making it a versatile building block for introducing a pentyl chain with orthogonal reactive handles. This document details its structural characteristics, bonding properties, and spectroscopic signature, along with relevant experimental protocols.

Nomenclature and Identifiers

The compound is systematically named according to IUPAC nomenclature. Other common names and chemical identifiers are summarized below.

Identifier	Value
IUPAC Name	1-chloro-5-iodopentane
Other Names	5-Chloro-1-iodopentane, Pentamethylene chloroiodide
CAS Number	60274-60-4 [1] [2]
Molecular Formula	C ₅ H ₁₀ ClI [1] [3]
Molecular Weight	232.49 g/mol [3] [4]
SMILES	ClCCCCCC [2] [5]
InChI Key	GUUHKOCYWBEGGX-UHFFFAOYSA-N [1] [2]
InChI	1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 [2]

Molecular Structure and Bonding

The molecular structure of **1-chloro-5-iodopentane** consists of a flexible pentane chain. The C-Cl and C-I bonds are the primary sites of chemical reactivity. The carbon-halogen bond properties are dictated by the electronegativity difference between carbon (2.55), chlorine (3.16), and iodine (2.66).

- C-Cl Bond: This bond is highly polar due to the significant electronegativity difference, making the chlorine-bearing carbon (C1) electrophilic.
- C-I Bond: The C-I bond is less polar but more reactive in nucleophilic substitution reactions. Iodine is an excellent leaving group due to the stability of the iodide anion (I⁻) and the weakness of the C-I bond compared to the C-Cl bond.

This differential reactivity allows for selective substitution reactions, typically at the iodinated carbon, while leaving the chlorinated carbon intact for subsequent transformations.

Conformational Analysis

The flexibility of the pentyl chain allows the molecule to adopt various conformations. Infrared spectroscopy studies of **1-chloro-5-iodopentane** in its liquid and solid states have been

performed to analyze its conformational preferences.[\[2\]](#) The molecule exists as a mixture of different conformers at room temperature, with the anti-periplanar (all-trans) conformation being one of the most stable to minimize steric hindrance.

Physicochemical Properties

The physical and chemical properties of **1-chloro-5-iodopentane** are summarized in the table below.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[3]
Purity	≥97%	[1] [2]
Boiling Point	~100 °C at 15 Torr	[6]
Density	~1.673 g/mL at 20 °C	[6]
Solubility	Insoluble in water; soluble in organic solvents	[1] [3]
Refractive Index	1.5280 - 1.5330 at 20 °C	[5]
Storage	Store at 2-8°C, protected from light	[1] [3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-chloro-5-iodopentane**. While public spectral databases provide notice of data availability, specific peak assignments are derived from foundational principles of spectroscopy and data from analogous structures.[\[7\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show distinct signals for the methylene groups along the pentyl chain. The chemical shifts are influenced by the adjacent electronegative halogen atoms.

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -I	~3.55	Triplet (t)	2H
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -I	~1.85	Quintet (p)	2H
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -I	~1.50	Quintet (p)	2H
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -I	~1.90	Quintet (p)	2H
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -I	~3.20	Triplet (t)	2H

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the carbon backbone. The carbons attached to the halogens are significantly deshielded.

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)
Cl-C-C-C-C-I	~44.5
Cl-C-C-C-C-I	~32.0
Cl-C-C-C-C-I	~30.5
Cl-C-C-C-C-I	~33.0
Cl-C-C-C-C-I	~6.5

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific bond types. For **1-chloro-5-iodopentane**, the key absorptions are related to C-H and C-halogen vibrations.

Bond	Frequency Range (cm ⁻¹)	Description
C-H (sp ³)	2850 - 3000	Alkane stretching
CH ₂	~1465	Methylene scissoring
C-Cl	600 - 800	Chloroalkane stretching
C-I	500 - 600	Iodoalkane stretching

Experimental Protocols

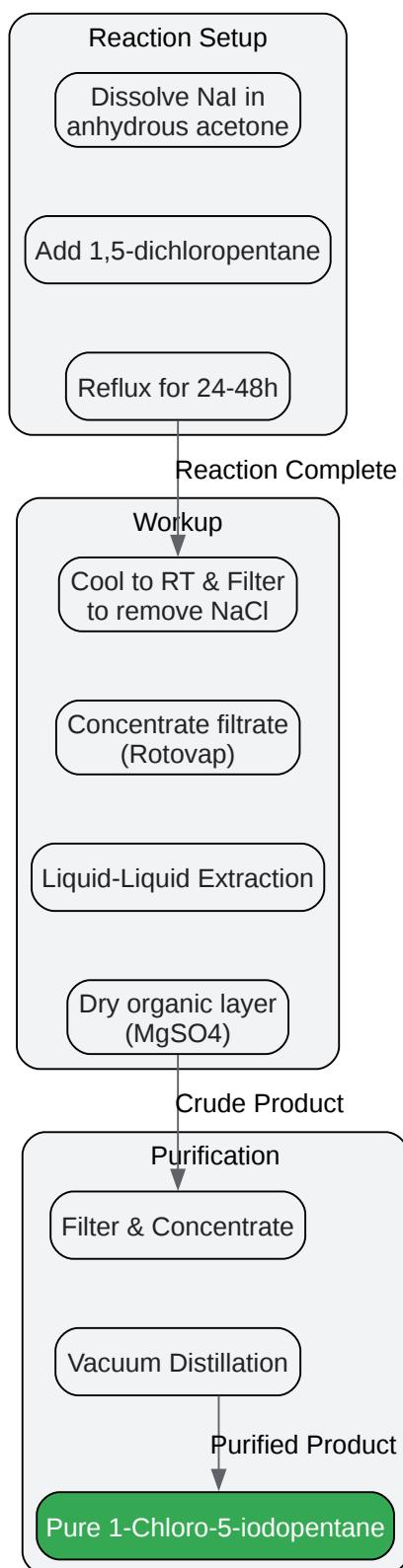
Synthesis of 1-Chloro-5-iodopentane via Finkelstein Reaction

A common method for synthesizing **1-chloro-5-iodopentane** is through a halogen exchange reaction (Finkelstein reaction) starting from 1,5-dichloropentane.[\[2\]](#)

Materials:

- 1,5-Dichloropentane
- Sodium Iodide (NaI), anhydrous
- Acetone, anhydrous
- Diatomaceous earth (Celite®)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Standard laboratory glassware for reflux, filtration, and distillation

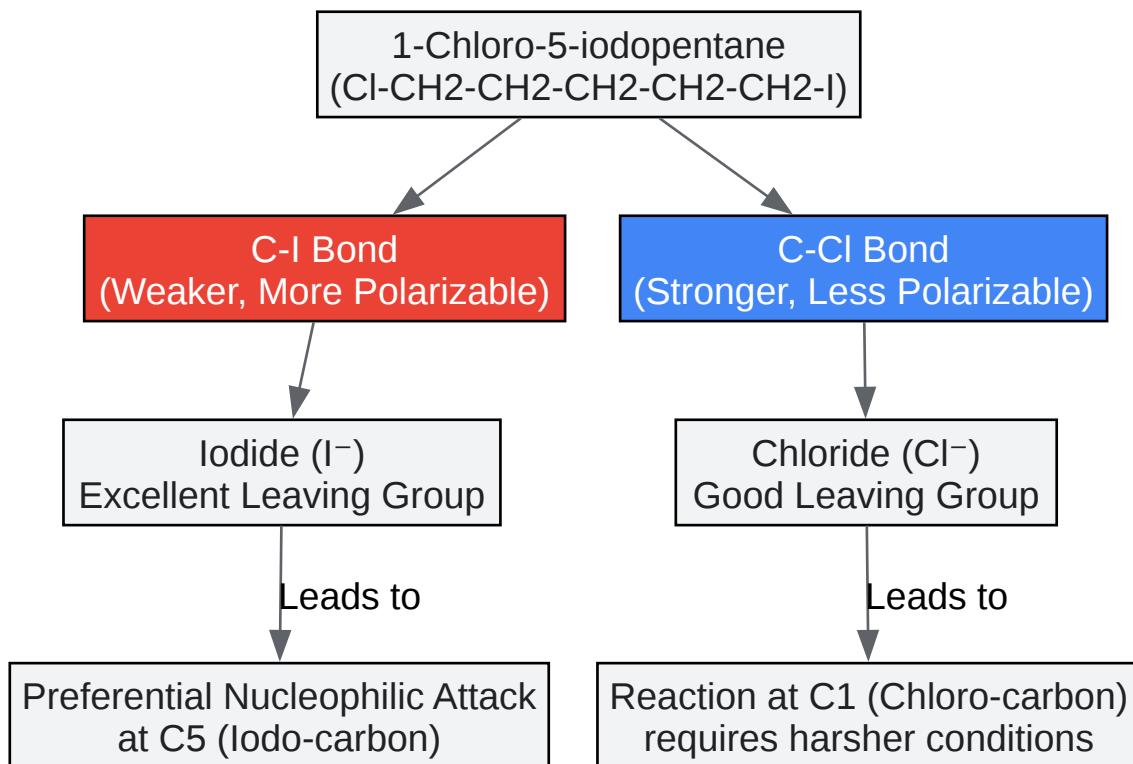
Procedure:


- Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture with a drying tube.

- Charge the flask with anhydrous acetone and sodium iodide. Stir the mixture until the sodium iodide is fully dissolved.
- Add 1,5-dichloropentane to the flask.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by gas chromatography (GC). A white precipitate of sodium chloride (NaCl) will form as the reaction proceeds.
- After completion, cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl. Wash the filter cake with a small amount of acetone.
- Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
- The resulting crude product is partitioned between water and a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).
- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the organic phase in vacuo.
- Purify the crude **1-chloro-5-iodopentane** by vacuum distillation to yield the final product.

Logical and Workflow Diagrams

Synthesis Workflow


The following diagram illustrates the experimental workflow for the synthesis and purification of **1-chloro-5-iodopentane**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **1-chloro-5-iodopentane**.

Reactivity Logic

This diagram illustrates the logical relationship between the structural features of **1-chloro-5-iodopentane** and its chemical reactivity in nucleophilic substitution.

[Click to download full resolution via product page](#)

Caption: Logical flow of reactivity for **1-chloro-5-iodopentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-5-iodopentane, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 1-Chloro-5-iodopentane 97 60274-60-4 [sigmaaldrich.com]

- 3. 1-Chloro-5-iodopentane | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]
- 4. 1-Chloro-5-iodopentane | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-5-iodopentane, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Chloro-5-iodopentane molecular structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345565#1-chloro-5-iodopentane-molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com